Product packaging for 1-(1-Boc-3-azetidinyl)-3-bromopyrazole(Cat. No.:CAS No. 2567496-22-2)

1-(1-Boc-3-azetidinyl)-3-bromopyrazole

Cat. No.: B2658627
CAS No.: 2567496-22-2
M. Wt: 302.172
InChI Key: HWJOZOFHQIYSDQ-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Frameworks as Privileged Scaffolds in Heterocyclic Chemistry

Azetidines are four-membered nitrogen-containing heterocycles. Historically considered challenging to synthesize due to inherent ring strain, modern synthetic methods have made them more accessible. This has led to their incorporation into a wide range of biologically active molecules. The strained ring system of azetidine provides a rigid, three-dimensional scaffold that can introduce favorable conformational constraints on a molecule, often leading to improved binding affinity and selectivity for biological targets. Furthermore, the azetidine ring can act as a bioisostere for other common chemical groups, helping to modulate physicochemical properties such as solubility and metabolic stability.

Role of Pyrazole (B372694) Motifs in the Construction of Diverse Heterocyclic Systems

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs. nih.gov The pyrazole ring is a versatile hydrogen bond donor and acceptor, and its flat, aromatic nature allows it to participate in various non-covalent interactions with biological macromolecules. The substitution pattern on the pyrazole ring can be readily modified, allowing for the fine-tuning of a compound's electronic and steric properties. This adaptability has made pyrazoles a privileged structure in the design of agents targeting a wide array of enzymes and receptors, particularly kinases. nih.govmdpi.com

Rationale for Investigating Hybrid Azetidinyl-Pyrazole Architectures in Chemical Research

The rationale for combining azetidine and pyrazole motifs into a single hybrid molecule is rooted in the principles of fragment-based drug discovery. This strategy involves linking two or more distinct pharmacophores to create a new molecule with potentially synergistic or enhanced biological activity. The azetidinyl-pyrazole architecture combines the three-dimensional character and favorable physicochemical properties of the azetidine ring with the proven biological relevance and versatile interaction capabilities of the pyrazole core. This fusion allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles. The compound 1-(1-Boc-3-azetidinyl)-3-bromopyrazole is a prime example of such a hybrid, designed as a versatile intermediate for further chemical elaboration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrN3O2 B2658627 1-(1-Boc-3-azetidinyl)-3-bromopyrazole CAS No. 2567496-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(3-bromopyrazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJOZOFHQIYSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Boc 3 Azetidinyl 3 Bromopyrazole

Retrosynthetic Disconnection Strategies for the Azetidinyl-Bromopyrazole System

Route A: Direct N-Arylation This approach involves the coupling of two key building blocks: a suitably protected 3-aminoazetidine derivative and 3-bromopyrazole. The most logical precursors are tert-butyl 3-aminoazetidine-1-carboxylate and a 3-bromopyrazole, which may require an activated nitrogen for coupling. This strategy relies on established cross-coupling methodologies, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SNAr) if the pyrazole (B372694) ring is sufficiently electron-deficient.

Route B: Sequential Annulation and Functionalization An alternative strategy involves the initial formation of a 1-(azetidin-3-yl)-1H-pyrazole intermediate. This could be achieved by reacting azetidin-3-one (B1332698) with hydrazine (B178648), followed by cyclization to form a pyrazole ring fused or linked to the azetidine (B1206935). Subsequent steps would then involve the selective bromination of the pyrazole ring at the 3-position and the final protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Approaches to the Azetidine Moiety

Azetidine Ring Formation from Acyclic Precursors

Building the strained azetidine ring from flexible acyclic molecules requires specific and efficient cyclization strategies.

The intramolecular cyclization of γ-amino alcohols is a well-established method for forming azetidine rings. The Mitsunobu reaction is particularly effective for this transformation. nih.govorganic-chemistry.org In this reaction, a 3-amino-1-propanol derivative, with the amino group suitably protected, is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through the activation of the primary alcohol by the phosphine, followed by an intramolecular SN2 attack by the nitrogen nucleophile to displace the resulting phosphonium (B103445) oxide leaving group. organic-chemistry.org This process occurs with a complete inversion of stereochemistry at the carbon bearing the hydroxyl group, making it a powerful tool for stereocontrolled synthesis. wikipedia.org

Table 1: Examples of Mitsunobu Cyclization for Azetidine Formation
Starting MaterialReagentsProductYieldReference
N-Tosyl-3-amino-1-propanolPPh₃, DEADN-TosylazetidineHigh researchgate.net
Chiral N-protected-amino alcoholPPh₃, DIADChiral Azetidine75% nih.gov

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, offers a direct route to the azetidine core. nih.govresearchgate.net Modern advancements in this area utilize visible-light photocatalysis to overcome challenges associated with the low photoreactivity of imines and competing side reactions. amazonaws.com In a typical photocatalytic approach, an iridium or other transition-metal complex absorbs visible light and transfers energy to an alkene, promoting it to an excited triplet state. nih.gov This excited alkene then reacts with a ground-state imine equivalent, such as an oxime or sulfonylimine, to form the four-membered azetidine ring. acs.org This method is characterized by its mild conditions and high functional group tolerance. amazonaws.com

Table 2: Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis
Imine ComponentAlkene ComponentPhotocatalystProductReference
OximeStyreneIr(ppy)₃Functionalized Azetidine amazonaws.comnih.gov
SulfonylimineActivated AlkeneIridium Complex2,2-Disubstituted Azetidine acs.org

Intramolecular reductive amination provides another pathway to the azetidine ring from acyclic precursors like γ-amino aldehydes or ketones. rsc.org This one-pot reaction involves the initial formation of a cyclic iminium ion intermediate through the condensation of the terminal amine and carbonyl groups. This intermediate is not isolated but is immediately reduced in situ by a reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the saturated azetidine heterocycle. While highly effective for constructing five- and six-membered rings, this strategy is less commonly employed for the more strained four-membered azetidine system due to less favorable ring-chain tautomerism. However, with appropriate substrates and reaction conditions, it remains a viable synthetic option.

Introduction and Manipulation of N-Boc Protecting Group on Azetidine

The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the azetidine nitrogen, preventing its participation in unwanted side reactions and modifying its nucleophilicity. The introduction of the Boc group is typically a straightforward and high-yielding process. organic-chemistry.org The most common method involves reacting the secondary amine of the azetidine ring with di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.com The reaction is generally carried out in the presence of a mild base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the acidic byproduct. The choice of solvent can range from dichloromethane (B109758) (DCM) to aqueous or alcoholic mixtures, depending on the solubility of the azetidine substrate. organic-chemistry.org This protection step is robust and compatible with a wide array of functional groups. acs.org

Table 3: Conditions for N-Boc Protection of Azetidines
Azetidine SubstrateReagentBaseSolventYieldReference
AzetidineBoc₂O--High organic-chemistry.org
3-HydroxyazetidineBoc₂ONaHCO₃Dichloromethane/WaterHigh chemimpex.com
Azetidine-2-carboxylic acidBoc₂O--up to 99%

Functionalization of Azetidinone Precursors (e.g., Horner-Wadsworth-Emmons Reaction)

The synthesis of the azetidine portion of the target molecule often begins with a suitably protected azetidinone, such as N-Boc-3-azetidinone. A critical step in elaborating this precursor is the introduction of a carbon-carbon double bond, which can then be further functionalized. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for this transformation, offering high reliability and stereocontrol in the formation of alkenes. researchgate.netrsc.org

The HWE reaction involves the olefination of a carbonyl compound, in this case, N-Boc-3-azetidinone, with a stabilized phosphonate (B1237965) ylide (phosphonate carbanion). researchgate.net This reaction is particularly advantageous due to the ready availability of starting materials and the generally high yields of the resulting electron-deficient alkenes. researchgate.netnih.gov The phosphonate reagent, typically an α-phosphonoacetate or a related derivative, is deprotonated with a base to form the nucleophilic carbanion, which then attacks the carbonyl group of the azetidinone. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to yield the desired alkene.

A typical reaction scheme is outlined below:

Scheme 1: Horner-Wadsworth-Emmons Reaction on N-Boc-3-azetidinone

The resulting α,β-unsaturated ester is a versatile intermediate. This exocyclic double bond can undergo various transformations, such as reduction or addition reactions, to introduce the necessary functionality for subsequent coupling with the pyrazole precursor. For instance, the ester group can be converted into a functional group that ultimately allows for the formation of a hydrazine derivative, which is essential for constructing the pyrazole ring.

ReagentBaseSolventProductYieldReference
Triethyl phosphonoacetateNaHTHFtert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateHigh researchgate.net
Diethyl (cyanomethyl)phosphonateK2CO3CH3CNtert-butyl 3-(cyanomethylene)azetidine-1-carboxylateGood researchgate.net

Approaches to the Pyrazole Moiety

The construction and functionalization of the pyrazole ring are central to the synthesis of the target compound. This process involves two key stages: the initial formation of the heterocyclic ring and the subsequent regioselective introduction of the bromine atom.

Pyrazole Ring Construction via Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing efficient pathways to construct ring systems with good control over regiochemistry.

The most common and versatile method for synthesizing the pyrazole ring is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net A prominent variation of this is the [3+2] cycloaddition reaction between a hydrazine and an α,β-unsaturated carbonyl compound. beilstein-journals.orgorganic-chemistry.org This reaction proceeds through a sequence of Michael addition, cyclization, and dehydration to afford the pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. organic-chemistry.org

In the context of synthesizing 1-(1-Boc-3-azetidinyl)-3-bromopyrazole, the key hydrazine precursor would be (1-Boc-azetidin-3-yl)hydrazine. This nucleophile reacts with a three-carbon electrophilic partner, such as an α,β-unsaturated aldehyde or ketone, to initiate ring formation. The regioselectivity of the initial nucleophilic attack by the substituted hydrazine is a critical factor that determines the final substitution pattern on the pyrazole ring. rsc.org

Hydrazine Derivativeα,β-Unsaturated CarbonylConditionsProduct TypeReference
PhenylhydrazineChalconesAcetic Acid, Reflux1,3,5-Triaryl-2-pyrazolines nih.gov
Hydrazine hydrateα,β-Unsaturated ketonesEthanol, Reflux3,5-Disubstituted pyrazolines nih.gov
Substituted hydrazinesβ,γ-Unsaturated hydrazonesCu-catalyzed, aerobicSubstituted pyrazoles organic-chemistry.org

The Knorr pyrazole synthesis, first reported in 1883, is a classic method involving the condensation of 1,3-dicarbonyl compounds with hydrazines. drugfuture.com The reaction's primary challenge, especially with substituted hydrazines, is controlling the regioselectivity, as two isomeric pyrazoles can often form. rsc.orgdrugfuture.com

Modern modifications of the Knorr synthesis aim to address this issue by employing more sophisticated precursors or catalysts to direct the cyclization. ewha.ac.kr For example, using β-ketoesters or β-ketoamides where the two carbonyl groups have significantly different reactivities can favor the formation of a single regioisomer. rsc.org Additionally, the choice of solvent and the use of acid or base catalysts can influence the reaction pathway. For the synthesis of a 1,3-disubstituted pyrazole, the substituted nitrogen of the (1-Boc-azetidin-3-yl)hydrazine must selectively attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl partner.

Recent advancements have focused on one-pot procedures and the use of solid-supported catalysts to improve yields and simplify purification. nih.gov These modified approaches enhance the utility of the Knorr synthesis for preparing complex, regiochemically defined pyrazoles.

Regioselective Bromination Strategies for Pyrazole Ring

Following the construction of the 1-(1-Boc-3-azetidinyl)pyrazole core, the next crucial step is the selective introduction of a bromine atom at the C3 position of the pyrazole ring. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to its higher electron density. arkat-usa.org Therefore, achieving substitution at C3 requires a carefully designed strategy.

One common approach involves using a pyrazole precursor that already contains a directing group or a precursor functional group at the C3 position which can be converted to a bromine atom. researchgate.netgoogle.com Alternatively, direct bromination can be achieved under specific conditions that override the inherent reactivity of the C4 position. The regioselectivity can be influenced by factors such as the nature of the substituent on the nitrogen atom, the choice of brominating agent, and the reaction conditions. reddit.com

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic and radical bromination reactions. wikipedia.orgorganic-chemistry.org For the bromination of aromatic and heteroaromatic rings, NBS is often used in conjunction with a catalyst or under specific solvent conditions to control selectivity. researchgate.netresearchgate.net

The direct bromination of an N-substituted pyrazole with NBS can lead to a mixture of products. However, regioselectivity can often be achieved. For instance, photochemical bromination using NBS has been shown to be effective for certain pyrazole derivatives. nih.govresearchgate.net In other cases, performing the reaction in a polar solvent or in the presence of an acid catalyst can favor substitution at a specific position. The bulky N-Boc-3-azetidinyl substituent at the N1 position may sterically hinder the C5 position, thereby influencing the electrophilic attack to favor the C3 or C4 positions. Achieving C3 selectivity often requires careful optimization of the reaction conditions.

SubstrateBrominating AgentConditionsMajor ProductReference
1,3,5-Trisubstituted PyrazolesN-bromosaccharin/H₂SO₄-SiO₂Solvent-free4-Bromopyrazole derivative researchgate.net
N-substituted pyrazolesNBSCCl₄ or H₂O4-Halopyrazoles researchgate.net
3-methyl-2-pyrazolin-5-oneNBSChloroform, lightPhotobromination products nih.gov
Alternative Brominating Agents

The preparation of the 3-bromopyrazole core is a critical initial step. While common brominating agents like elemental bromine and N-bromosuccinimide (NBS) are frequently used for electrophilic aromatic substitution on activated rings, a range of alternative reagents can offer milder conditions, improved regioselectivity, or enhanced functional group tolerance. commonorganicchemistry.com

Milder brominating agents such as pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) are viable alternatives that can reduce the harshness of the reaction conditions. commonorganicchemistry.com For pyrazole synthesis specifically, trials with various halogenating agents have shown that while reagents like N-chlorosuccinimide (NCS) and NBS are effective, iodine (I2) has also been used successfully, sometimes enhanced by an acid additive, suggesting that different halogen sources can be employed depending on the desired outcome and substrate. nih.gov

Furthermore, modern methods for the bromination of heteroarenes include systems like lithium bromide (LiBr) activated by boron trifluoride etherate (BF3·Et2O) under mild aerobic conditions. researchgate.net Another approach involves the use of NBS in conjunction with a butadiene sulfone catalyst, which serves as a recyclable and environmentally friendlier alternative to solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net These alternative methods provide a broader toolkit for chemists to achieve efficient bromination of the pyrazole ring while navigating the challenges of substrate sensitivity and process safety.

Reagent/SystemTypeTypical ConditionsReference
Pyridinium hydrobromide perbromide (PHP)Mild Brominating AgentAcidic conditions commonorganicchemistry.com
Phenyltrimethylammonium perbromide (PTAB)Mild Brominating AgentAcidic conditions commonorganicchemistry.com
Iodine (I2) / TsOHHalogenating Agent10 mol% TsOH additive nih.gov
LiBr / BF3·Et2OAerobic BrominationDMSO solvent, O2 atmosphere, Room Temp researchgate.net
NBS / Butadiene SulfoneCatalytic BrominationChemoselective monobromination researchgate.net

Coupling Strategies for Azetidine and Bromopyrazole Moieties

The central challenge in synthesizing the target molecule is the formation of the bond between the pyrazole and azetidine rings. Several strategic approaches can be employed, primarily categorized into nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic substitution offers a direct and classical approach to forming the N-C bond between the pyrazole's nitrogen and the azetidine's carbon. This method typically involves the deprotonation of the N-H group on the 3-bromopyrazole ring to form a pyrazolate anion, which then acts as a nucleophile. This anion can displace a leaving group attached to the C3 position of the N-Boc-azetidine ring.

Commonly, a precursor such as tert-butyl 3-hydroxyazetidine-1-carboxylate is converted into a derivative with a good leaving group, such as a tosylate or mesylate. The reaction is facilitated by a base to generate the nucleophilic pyrazole. For instance, treating tert-butyl 3-hydroxyazetidine-1-carboxylate with potassium tert-butoxide can prepare it for O-alkylation, a similar principle to the N-alkylation required here. scintica.com Intramolecular SN2 reactions are a well-established method for forming azetidine rings themselves, highlighting the utility of a nitrogen nucleophile attacking a carbon with a leaving group. researchgate.net This strategy is widely applied in the synthesis of N-alkylated derivatives and can be effectively used for coupling the two heterocyclic moieties. nih.gov

General Reaction Scheme: 3-bromopyrazole + tert-butyl 3-(tosyloxy)azetidine-1-carboxylate --(Base)--> this compound

Palladium-catalyzed reactions have become indispensable for C-N bond formation due to their high efficiency and broad functional group tolerance. wikipedia.org These methods provide powerful alternatives to traditional nucleophilic substitution.

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides and amines. wikipedia.org This methodology can be adapted to couple heterocyclic partners. In this context, the reaction could involve coupling an azetidine N-H nucleophile with a bromopyrazole electrophile. While the target molecule has a Boc-protected azetidine, a potential pathway involves coupling the parent azetidine with a suitable bromopyrazole, followed by Boc-protection.

Studies have demonstrated the viability of palladium-catalyzed cross-coupling of aryl and heteroaryl bromides with azetidine, showing that a wide range of N-aryl azetidines are accessible. researchgate.net Although research has often focused on coupling at the C4 position of pyrazoles, the principles are applicable to other positions. researchgate.netnih.gov The choice of palladium catalyst and, crucially, the phosphine ligand is critical for success. Sterically hindered biarylphosphine ligands, such as tBuBrettPhos, have been developed to facilitate the amination of challenging heterocyclic bromides, including bromopyrazoles. nih.gov

Catalyst/Ligand SystemSubstratesKey FeaturesReference
Pd(dba)2 / tBuDavePhos4-Bromo-1-tritylpyrazole + aminesEffective for amines lacking β-hydrogens nih.gov
Pd-precatalyst / tBuBrettPhosUnprotected bromoimidazoles/pyrazoles + aminesMild conditions, broad scope nih.gov

The aza-Michael addition, or conjugate addition, presents an alternative strategy for forming a C-N bond between the two rings. This reaction involves the addition of a nitrogen nucleophile (the N-H of 3-bromopyrazole) to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. nih.gov To apply this to the synthesis of the target compound, an azetidine moiety must be incorporated into the Michael acceptor.

A relevant example is the reaction of NH-heterocycles with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.govbohrium.com In this approach, the azetidin-3-ylidene acetate (B1210297) serves as the Michael acceptor. The N-H of a pyrazole can add to the double bond, forming a new C-N bond and linking the two rings. This reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs2CO3). nih.govmdpi.com While this method creates a product with an additional ester functional group, it represents a powerful and documented pathway to link pyrazole and azetidine rings, which can be further modified. mdpi.comresearchgate.net

A study demonstrated that 4-bromo-1H-pyrazole readily undergoes aza-Michael addition to methyl 2-(N-Boc-azetidin-3-ylidene)acetate in the presence of DBU, achieving an 82% yield after 16 hours. mdpi.com This highlights the effectiveness of the aza-Michael approach for coupling these specific heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Methodologies

Optimization of Synthetic Pathways and Reaction Parameters

Optimizing any synthetic route is crucial for maximizing yield, minimizing impurities, and ensuring scalability. For the synthesis of this compound, optimization efforts would focus on the key coupling step.

In nucleophilic substitution reactions , key parameters to optimize include the choice of base, solvent, and temperature. Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation of the pyrazole without competing side reactions. The solvent must be able to dissolve the reagents and is often a polar aprotic solvent like DMF or THF. Temperature can be adjusted to control the reaction rate and minimize decomposition.

For palladium-catalyzed cross-coupling reactions, optimization is more complex. The choice of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3), the phosphine ligand, the base (e.g., K2CO3, Cs2CO3, KOtBu), and the solvent are all interconnected and critical for catalytic efficiency. libretexts.orgresearchgate.net The ligand, in particular, plays a defining role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. libretexts.org Systematic screening of these parameters is essential to identify the optimal conditions for coupling the specific azetidine and bromopyrazole precursors.

In aza-Michael additions , optimization involves screening catalysts (typically bases like DBU or Cs2CO3), solvents (e.g., acetonitrile (B52724), THF), and reaction time. nih.govmdpi.com For instance, the reaction between pyrazoles and azetidin-3-ylidene acetate was found to proceed effectively with DBU in acetonitrile, though requiring longer reaction times (16 hours) compared to aliphatic amine nucleophiles. mdpi.com This indicates that reaction kinetics are highly dependent on the nucleophilicity of the specific azole used.

Transition Metal-Catalyzed Cross-Coupling Reactions

Heck Reactions with Olefins

The palladium-catalyzed Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes. nih.govbeilstein-journals.org In the context of this compound, the C-Br bond at the 3-position of the pyrazole ring can readily participate in such transformations. This allows for the introduction of various vinyl groups, creating substituted olefins that are valuable intermediates in organic synthesis. nih.gov

The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition into the aryl bromide bond. Following coordination and insertion of the olefin, a β-hydride elimination step yields the final product and regenerates the catalyst. rsc.org A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction for different olefin coupling partners. beilstein-journals.orgresearchgate.net

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂PPh₃Et₃NDMF100Good to Excellent researchgate.net
PdCl₂(PPh₃)₂-K₂CO₃DMA120Good nih.gov
Pd(dba)₂P(o-tol)₃NaOAcAcetonitrile80Good rsc.org
Imidazole-based SPO-Pd complex-NaOHDMSORT-100Excellent nih.govbeilstein-journals.org

This table presents representative conditions for Heck reactions involving aryl bromides and may be applicable to this compound.

Cross-Electrophile Coupling

Modern synthetic methods increasingly utilize cross-electrophile coupling, which joins two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a reducing agent. Nickel-catalyzed protocols, frequently merged with photoredox catalysis, have emerged as a powerful strategy for forming C(sp²)–C(sp³) bonds from abundant starting materials. nih.govresearchgate.net

In this scenario, this compound (an aryl bromide) could be coupled with various alkyl bromides. The proposed mechanism often involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This species undergoes oxidative addition with the aryl bromide. Concurrently, the alkyl halide is converted to an alkyl radical, which then combines with the aryl-nickel intermediate. Reductive elimination from the resulting Ni(III) complex furnishes the desired alkylated pyrazole product. nih.govacs.org This method is valued for its broad functional group tolerance. rsc.org

C-H Activation/Arylation Strategies

While the C-3 position is occupied by a bromine atom, the pyrazole ring in this compound possesses C-H bonds at the C-4 and C-5 positions that are amenable to direct functionalization. Transition metal-catalyzed direct C-H activation is a highly atom-economical strategy for forming new C-C bonds, avoiding the need for pre-functionalized substrates. researchgate.net

Direct arylation of N-substituted pyrazoles can be challenging due to issues with regioselectivity. nih.gov However, specific conditions have been developed to favor arylation at either the C-5 (α-position) or C-4 (β-position).

C-5 Arylation: Functionalization at the C-5 position is often favored due to the higher acidity of the C-5 proton. Palladium catalysis is commonly used for this transformation. researchgate.net

C-4 Arylation: Achieving arylation at the C-4 position when the C-5 position is free is more challenging. However, recent studies have shown that with a ligand-free palladium catalyst and a protic solvent like 2-ethoxyethan-1-ol, selective β-C-H arylation can be achieved. nih.gov

Furthermore, the pyrazole nitrogen can act as a directing group to facilitate C-H activation at the ortho position of an N-aryl substituent, a strategy that is not directly applicable to the N-azetidinyl group but is relevant in the broader context of pyrazole C-H functionalization. rsc.org

PositionCatalystLigandBaseSolventTemperature (°C)Ref
C-5Pd(OAc)₂SPhosK₂CO₃Dioxane120 researchgate.net
C-4Pd(OAc)₂NoneKOAc2-Ethoxyethanol140 nih.gov
C-3 (of 1H-pyrazole)Pd(OAc)₂1,10-PhenanthrolineCs₂CO₃Toluene160 nih.gov

This table presents conditions for regioselective C-H arylation of N-substituted pyrazoles.

Reactivity of the Boc-Protected Azetidine Moiety

The azetidine ring, protected by a tert-butyloxycarbonyl (Boc) group, exhibits its own characteristic reactivity, primarily involving the manipulation of the protecting group and the consequences of the inherent strain in the four-membered ring.

N-Deprotection Strategies for the Boc Group

Standard methods involve treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in solvents like dioxane or methanol. reddit.comreddit.comnih.gov However, for substrates sensitive to strong acids, alternative methodologies have been developed. These include thermal deprotection, which can be performed in high-boiling solvents or under continuous flow conditions, and treatment with reagents like oxalyl chloride in methanol, which operates under mild, room-temperature conditions. nih.govnih.gov More recently, sustainable methods using deep eutectic solvents, such as choline (B1196258) chloride and p-toluenesulfonic acid, have also been reported. mdpi.com

Reagent(s)SolventTemperatureKey FeaturesRef
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTStandard, highly effective method. nih.gov
HCl (4M solution)1,4-Dioxane0 °C to RTCommon alternative to TFA. reddit.comreddit.com
Oxalyl ChlorideMethanolRoom TemperatureMild conditions, suitable for acid-sensitive substrates. nih.gov
Heat (Thermal)Trifluoroethanol (TFE)150-230 °CAcid-free; allows for selective deprotection via temperature control in some cases. nih.gov
Choline Chloride/pTSA (DES)NeatRoom TemperatureGreen, sustainable method; acts as both solvent and catalyst. mdpi.com

Derivatization at the Azetidine Nitrogen

Following the successful removal of the Boc group, the secondary nitrogen of the 3-(3-bromopyrazol-1-yl)azetidine becomes a nucleophilic site for a variety of synthetic transformations. This allows for the diversification of the core structure. Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., allyl bromide, benzyl (B1604629) bromide) or other alkylating agents under basic conditions. nih.gov

N-Acylation: Treatment with acyl chlorides or acid anhydrides to form amides.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to yield N-alkylated products.

N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides (Buchwald-Hartwig amination) to form N-aryl azetidines.

These reactions significantly expand the chemical space accessible from the parent compound, allowing for the synthesis of diverse libraries of molecules for various applications.

Azetidine Ring-Opening Reactions

Four-membered rings like azetidine possess significant ring strain (approximately 26 kcal/mol), which makes them susceptible to ring-opening reactions under certain conditions. nih.gov This reactivity can be a planned synthetic step or an undesired decomposition pathway.

Acid-mediated ring-opening is a common transformation. Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack. nih.govbeilstein-journals.org The pKa of the azetidine nitrogen is a key factor in its stability; protonation is often the precursor to ring cleavage. nih.gov For instance, treatment of N-unprotected azetidines with acyl chlorides or certain alkyl bromides can lead to quaternization of the nitrogen, followed by nucleophilic attack of the halide anion, resulting in a facile ring cleavage to give 3-halo-1-aminopropane derivatives. researchgate.net This reactivity highlights the importance of the Boc protecting group in maintaining the integrity of the azetidine ring during other synthetic manipulations.

Lack of Specific Research Data Precludes Article Generation

A thorough review of scientific literature and chemical databases reveals a significant gap in available research specifically detailing the chemical transformations and reactivity of the compound This compound . While extensive information exists on the general chemistry of pyrazoles and 3-bromopyrazole derivatives, there is no specific published research focusing on the oxidation, reduction, N-alkylation, N-arylation, radical reaction pathways, or transition state analysis of the target molecule as requested.

The outlined sections require detailed, scientifically accurate findings, including experimental data and mechanistic investigations that are specific to this compound. Without dedicated studies on this particular compound, generating an article that adheres to the required standards of scientific accuracy and specificity is not possible.

General information on related compounds suggests the following potential reactivities, but it is crucial to note that these are extrapolations and not documented findings for the specific molecule :

Transformations of the Pyrazole Ring: The bromine atom at the 3-position of a pyrazole ring typically serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or other functional groups. cymitquimica.com The pyrazole ring itself is an aromatic heterocycle, and its susceptibility to oxidation or reduction would depend on the specific reagents and conditions used; however, such reactions are not commonly the primary focus for this type of functionalized intermediate. mdpi.com

N-Alkylation and N-Arylation: The pyrazole ring contains a second nitrogen atom (N2) that could potentially undergo alkylation or arylation. However, in the specified compound, the N1 position is already substituted with the 1-Boc-3-azetidinyl group. Further reactions at the N2 position to form a pyrazolium (B1228807) salt would depend on the electrophilicity of the alkylating/arylating agent and the reaction conditions. Regioselectivity in the N-alkylation of unsubstituted or C3-substituted pyrazoles is a well-studied area, but these findings cannot be directly applied without experimental validation for the target compound. beilstein-journals.org

Mechanistic Investigations: Mechanistic studies, including the investigation of radical pathways or transition state analysis, are highly specific to a particular reaction. mdpi.comnih.gov No such investigations have been published for reactions involving this compound.

Due to the absence of specific research data for this compound in the public domain, this report cannot provide the detailed article as requested. Proceeding would require speculation and generalization from unrelated molecules, which would not meet the required standards of scientific accuracy and would constitute a fabrication of data.

Stereoselective Synthesis Approaches

Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical applications. For structures like this compound, where the azetidine ring can possess stereocenters, several advanced strategies are employed.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. In the context of synthesizing chiral 3-substituted azetidines, a chiral auxiliary can be attached to the azetidine nitrogen or another reactive site. For instance, (S)-1-phenylethylamine has been successfully used as both a chiral auxiliary and a nitrogen donor in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org This approach ensures that subsequent reactions proceed in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

StrategyDescriptionKey AdvantageReference
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct stereoselective transformations.High diastereoselectivity rsc.org

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral azetidines, catalysts derived from chiral ligands and transition metals or organocatalysts are employed. birmingham.ac.ukresearchgate.net For example, copper(I) complexes with chiral sabox ligands have been used for the highly enantioselective synthesis of 2-azetine-carboxylates, which can be subsequently hydrogenated to yield chiral tetrasubstituted azetidines. nih.gov Similarly, organocatalytic methods using chiral thioureas and squaramides have provided access to α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov These methods are highly sought after as they often reduce the number of synthetic steps compared to auxiliary-based methods. birmingham.ac.uk

Catalyst TypeExample ReactionEnantiomeric Excess (ee)Reference
Copper(I)-sabox[3+1]-CycloadditionHigh nih.gov
SquaramideFluorooxindole addition to azetidines92-93% nih.gov

Diastereoselective Control in Ring Formation and Coupling

Diastereoselective control relies on the influence of pre-existing stereocenters within a molecule to direct the formation of new stereocenters. In the synthesis of substituted azetidines, this can be achieved during the cyclization step to form the four-membered ring. rsc.org For instance, the reduction of a chiral β-lactam (azetidin-2-one) can proceed with high diastereoselectivity to yield the corresponding trans-azetidine. rsc.org Furthermore, the coupling of a chiral azetidine with a pro-chiral bromopyrazole precursor could be designed to favor one diastereomer over another, depending on the steric and electronic properties of the reactants and the reaction conditions. The direct catalytic enantioselective difunctionalization of an achiral precursor at both the C-2 and C-3 positions of the azetidine ring is a highly convenient approach that can generate two stereogenic centers with excellent control. nih.gov

Green Chemistry Principles and Sustainable Approaches

The integration of green chemistry principles into the synthesis of heterocyclic compounds is a critical aspect of modern chemical manufacturing. rasayanjournal.co.innih.gov The goal is to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. numberanalytics.com

For the synthesis of azetidinyl-bromopyrazoles, sustainable approaches can be implemented in several ways:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of a synthesis. mdpi.com

Catalyst-Free Reactions: Developing reaction protocols that proceed efficiently without the need for a catalyst, often facilitated by alternative energy sources like microwave irradiation, can simplify purification and reduce waste. frontiersin.org

Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can dramatically shorten reaction times from hours to minutes, thereby reducing energy consumption and often increasing product yields. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Green Chemistry PrincipleApplication in Heterocycle SynthesisBenefit
Safer SolventsUse of water, ionic liquids, or bio-solventsReduced toxicity and environmental pollution
Energy EfficiencyMicrowave or ultrasonic irradiationShorter reaction times, lower energy consumption
Atom EconomyMulti-component reactions, cycloadditionsMaximizes incorporation of reactants, minimizes waste
Renewable FeedstocksUse of biomass-derived starting materialsReduced reliance on fossil fuels

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, is a powerful technology that offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. galchimia.comresearchgate.net Reactions are performed in a continuous stream through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. mdpi.com

The synthesis of pyrazole derivatives has been successfully adapted to flow chemistry systems. rsc.org For instance, a two-step continuous flow process can be used where an acetophenone (B1666503) is first condensed to form an enaminone intermediate, which then reacts with hydrazine to generate the pyrazole ring. galchimia.com Similarly, the synthesis of 3-substituted azetidines has been achieved under continuous flow conditions, enabling the safe handling of reactive intermediates like lithiated azetidines at higher temperatures than in batch processing. uniba.itnih.govacs.org

A potential continuous flow synthesis of this compound could involve a "telescoped" process where the formation of the bromopyrazole and its subsequent coupling to 1-Boc-3-aminoazetidine occur sequentially in a multi-reactor setup without the isolation of intermediates. mit.edu This approach not only improves efficiency but also enhances safety, particularly when dealing with hazardous reagents or unstable intermediates. mit.edu

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all the starting materials. nih.gov This approach aligns well with the principles of green chemistry due to its high atom and step economy. mdpi.comnih.gov

The pyrazole scaffold is well-suited for synthesis via MCRs. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), a hydrazine, and other components to rapidly build the heterocyclic core. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org

While a direct MCR for this compound is challenging, a convergent strategy could employ an MCR to first construct a functionalized bromopyrazole precursor. This precursor could then be coupled to the 1-Boc-3-azetidinyl moiety in a subsequent step. The development of novel MCRs that could directly incorporate an azetidine-containing building block remains an active area of research. researchgate.net The use of MCRs offers a powerful tool for generating libraries of diverse azetidinyl-bromopyrazole analogs for structure-activity relationship studies. acs.org

Photoredox Catalysis in Functionalization

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, offering mild and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. This methodology is particularly attractive for the late-stage functionalization of complex molecules, as it often proceeds under gentle conditions that tolerate a wide range of functional groups. In the context of this compound, photoredox catalysis presents several promising avenues for derivatization, primarily targeting the reactive C-Br bond of the pyrazole ring and potentially the C-H bonds of the azetidinyl moiety.

The core principle of photoredox catalysis involves the use of a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. This generates highly reactive radical intermediates that can participate in a variety of bond-forming reactions. The choice of photocatalyst, solvent, and additives can be fine-tuned to control the reaction pathway and achieve the desired transformation.

Functionalization of the Bromopyrazole Moiety

The carbon-bromine bond on the pyrazole ring is a prime target for photoredox-catalyzed cross-coupling reactions. Nickel/photoredox dual catalysis, for instance, has become a prominent method for the coupling of aryl and heteroaryl bromides with a diverse array of partners. In this approach, a photocatalyst generates a Ni(0) or Ni(I) species, which then undergoes oxidative addition into the C-Br bond. The resulting Ni(II) intermediate can then be engaged by a radical species, generated via a parallel photoredox cycle, to forge a new C-C or C-heteroatom bond.

Drawing parallels from the broader literature on Ni/photoredox catalysis, one can envision the coupling of this compound with various radical precursors. These precursors could include alkyl radicals derived from carboxylic acids, alkyl halides, or trifluoroborate salts, enabling the introduction of sp³-hybridized carbon centers at the 3-position of the pyrazole ring. The general tolerance of these methods for different functional groups suggests that the Boc-protected azetidine would remain intact under these conditions.

Below is a representative table of reaction conditions for Ni/photoredox-catalyzed cross-coupling of aryl bromides with aliphatic radical sources, which could be adapted for the functionalization of this compound.

EntryAryl BromideRadical PrecursorPhotocatalystNi CatalystLigandBaseSolventYield (%)
14-BromotolueneCyclohexanecarboxylic acidIr(ppy)₃NiCl₂·glymedtbbpyK₂HPO₄DMA85
21-Bromo-4-methoxybenzenePotassium cyclopropyltrifluoroborateRu(bpy)₃Cl₂NiCl₂(dme)dppfCs₂CO₃DMF78
34-Bromobenzonitrile1-Bromoadamantane4CzIPNNiBr₂--CH₃CN92

This table is a composite of typical conditions found in the literature and does not represent specific experiments performed on this compound.

Functionalization of the Azetidinyl Moiety

The N-Boc-azetidinyl group also presents opportunities for functionalization via photoredox catalysis, primarily through C-H activation. The generation of α-amino radicals from N-Boc protected amines and their derivatives is a well-established strategy. For instance, the oxidation of the nitrogen atom of the Boc-protected azetidine by an excited photocatalyst, followed by deprotonation, could generate a carbon-centered radical on the azetidine ring. This radical could then be trapped by a suitable coupling partner, such as an electron-deficient alkene in a Giese-type addition.

Alternatively, C(sp³)-H bonds can be directly functionalized. While the C-H bonds of the azetidinyl ring are generally considered unactivated, their functionalization could be achieved using potent hydrogen atom transfer (HAT) photocatalysis. This would involve a photocatalyst that, in its excited state, is a strong oxidant or reductant capable of abstracting a hydrogen atom from the azetidine ring, generating a carbon-centered radical for subsequent reactions.

A notable example of a related transformation is the photoredox-catalyzed C(sp³)-C(sp³) cross-coupling of a Boc-protected bromo-azetidine with an alcohol-derived radical precursor. charnwooddiscovery.com This demonstrates the feasibility of generating and utilizing radicals on the azetidine core for the formation of new carbon-carbon bonds.

The following table summarizes a generalized reaction for the photoredox-catalyzed functionalization of N-Boc protected heterocycles, which could be conceptually applied to the azetidinyl moiety of the target compound.

EntryHeterocycleCoupling PartnerPhotocatalystAdditiveSolventProductYield (%)
1N-Boc-pyrrolidineEthyl AcrylateEosin Y-CH₃CNβ-alkylation product75
2N-Boc-piperidinePhenyl vinyl sulfoneRu(bpy)₃Cl₂-DMSOβ-sulfonylation product68
3N-Boc-azetidine (hypothetical)AcrylonitrileIr[dF(CF₃)ppy]₂(dtbbpy)PF₆-Acetoneβ-cyanation productN/A

This table presents examples of photoredox-catalyzed C-H functionalization of N-Boc heterocycles to illustrate the potential for similar reactivity with the azetidinyl moiety.

Based on a comprehensive search of scientific literature and patent databases, there are no specific research findings available for the chemical compound "this compound" that align with the requested article outline. While the individual components of the molecule—a Boc-protected azetidine, a pyrazole ring, and a bromo substituent—are common motifs in medicinal chemistry and synthetic building blocks, published applications detailing the use of this specific compound in the construction of complex heterocycles, scaffold diversification, or fragment-based synthesis could not be located.

Therefore, it is not possible to generate the detailed, scientifically accurate article as requested while strictly adhering to the provided outline and focusing solely on "this compound". The generation of content for the specified sections would require extrapolation from related compounds, which would violate the core instruction to focus exclusively on the subject molecule and present detailed research findings.

Applications in Chemical Synthesis

Role as a Versatile Intermediate in Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors. nih.govmdpi.com The Boc group is a labile protecting group that can be easily removed under acidic conditions, revealing a secondary amine on the azetidine ring. This amine can then be functionalized through reactions such as acylation, alkylation, or sulfonylation to introduce new substituents.

The bromine atom on the pyrazole ring is a versatile handle for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the pyrazole ring, enabling the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Recent patent literature highlights the use of this specific intermediate in the development of novel kinase inhibitors, underscoring its relevance in contemporary drug discovery programs.

Potential Applications in Materials Science

While the primary application of this compound appears to be in medicinal chemistry, its structural features could also be of interest in materials science. The rigid, heterocyclic core could be incorporated into polymers or organic electronic materials. The pyrazole moiety, known for its coordination properties, could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or photophysical properties. However, to date, there is limited published research exploring these applications.

Conclusion

1-(1-Boc-3-azetidinyl)-3-bromopyrazole stands as a testament to the power of hybrid molecular design in modern organic chemistry. By combining the desirable attributes of the azetidine (B1206935) and pyrazole (B372694) scaffolds, chemists have created a highly valuable and versatile intermediate. Its strategic placement of a labile protecting group and a reactive coupling handle makes it an ideal starting point for the synthesis of complex molecular targets. The documented use of this compound in the patent literature for the development of new therapeutic agents confirms its importance and utility, particularly in the field of medicinal chemistry. As synthetic methodologies continue to advance, the applications for such well-designed building blocks are likely to expand further.

Analytical and Spectroscopic Characterization Methodologies for 1 1 Boc 3 Azetidinyl 3 Bromopyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "1-(1-Boc-3-azetidinyl)-3-bromopyrazole," ¹H and ¹³C NMR are fundamental for confirming the connectivity of the azetidine (B1206935) and bromopyrazole rings.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the Boc protecting group, the azetidine ring, and the bromopyrazole ring. The tert-butyl group of the Boc moiety will exhibit a characteristic singlet, typically integrating to nine protons. The azetidinyl protons will appear as a set of multiplets, and their chemical shifts and coupling patterns provide information about their spatial arrangement. The pyrazole (B372694) ring protons will present as distinct signals in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give rise to a separate signal. The carbonyl carbon of the Boc group is expected to have a characteristic downfield chemical shift. The carbon atoms of the azetidine and bromopyrazole rings will also show distinct resonances, with the carbon atom attached to the bromine atom in the pyrazole ring being significantly influenced by the halogen's electronegativity.

While specific experimental data for "this compound" is not widely published, data for analogous compounds can provide expected chemical shift ranges. For instance, in a related pyrazole derivative, the pyrazole protons have been observed in the aromatic region of the ¹H NMR spectrum. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Boc (9H)~1.45s
Azetidine CH₂ (2H)~4.2-4.4m
Azetidine CH₂ (2H)~4.0-4.2m
Azetidine CH (1H)~5.0-5.2m
Pyrazole CH (1H)~6.3d
Pyrazole CH (1H)~7.6d

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Boc C(CH₃)₃~28
Azetidine CH₂~55-58
Azetidine CH~50-53
Boc C(CH₃)₃~80
Pyrazole C-Br~95
Pyrazole CH~110
Pyrazole CH~130
Boc C=O~155

¹⁵N and ¹⁹F NMR Spectroscopy: For derivatives of "this compound" that incorporate nitrogen or fluorine isotopes, ¹⁵N and ¹⁹F NMR can offer further structural insights. ¹⁵N NMR is particularly useful for probing the electronic environment of the pyrazole and azetidine nitrogen atoms. researchgate.net ¹⁹F NMR would be employed for derivatives containing fluorine substituents, providing sensitive and direct information about the fluorine-containing moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For "this compound," HRMS would be used to confirm its elemental composition (C₁₁H₁₆BrN₃O₂). The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the Boc group or cleavage of the azetidine ring. In the analysis of a similar Boc-protected azetidinyl pyrazole derivative, the molecular ion peak corresponding to [M+H]⁺ was observed, confirming the molecular weight. google.com

Interactive Data Table: Expected HRMS Data for this compound

IonCalculated m/z
[M+H]⁺ (C₁₁H₁₇BrN₃O₂)302.0498
[M+Na]⁺ (C₁₁H₁₆BrN₃NaO₂)324.0318

Chromatographic Techniques for Purification and Purity Assessment (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds.

Flash Chromatography: This technique is commonly used for the purification of reaction mixtures on a preparative scale. For "this compound," a silica (B1680970) gel column with a suitable solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed to isolate the desired product from starting materials and byproducts. The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC). The synthesis of related Boc-protected heterocyclic compounds often involves purification by column chromatography. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, would be suitable for analyzing "this compound." The retention time and peak purity can be used to determine the identity and purity of the compound.

Computational and Theoretical Studies of Azetidinyl Bromopyrazole Systems

Molecular Modeling and Electronic Structure Calculations (e.g., DFT)

Molecular modeling and electronic structure calculations are fundamental to predicting the properties of novel chemical entities. Density Functional Theory (DFT) is a particularly powerful and widely used quantum mechanical method for this purpose. researchgate.nettandfonline.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry), as well as to probe the electronic landscape of the molecule. nih.gov

For 1-(1-Boc-3-azetidinyl)-3-bromopyrazole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or cc-pVTZ), can elucidate key structural and electronic parameters. researchgate.netnih.gov These calculations yield information on bond lengths, bond angles, and dihedral angles. Furthermore, they provide critical insights into the molecule's electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). tandfonline.comresearchgate.net For this compound, the MEP would likely indicate negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the Boc group, while the area around the bromine atom might show a region of positive potential (the σ-hole), influencing its interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterCalculated ValueSignificance
HOMO Energy-6.8 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.6 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of molecular polarity

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like pyrazole derivatives. nih.gov Theoretical calculations can map out the entire reaction pathway, from reactants to products, identifying transition states and intermediates along the way. rsc.org This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

The synthesis of the this compound core would likely involve a cyclocondensation reaction, a common method for forming pyrazole rings. mdpi.com For instance, a plausible route could be the reaction of a hydrazine (B178648) precursor with a 1,3-dicarbonyl compound or a related synthon. rsc.org Computational modeling can be used to:

Evaluate different synthetic routes: By comparing the energy profiles of various potential pathways, chemists can predict which route is most energetically favorable.

Identify key intermediates: Studies on pyrazole synthesis have revealed the involvement of intermediates such as hydroxylpyrazolidines. rsc.org Computational methods can confirm the structure and stability of such transient species.

Analyze transition states: By calculating the geometry and energy of transition states, researchers can understand the precise atomic rearrangements that occur during bond formation and cleavage.

The energy profile for a proposed reaction, such as the final cyclization step, can be plotted to visualize the energy changes. The height of the energy barrier (activation energy) from the reactant to the transition state determines the reaction kinetics. Such studies can explain observed regioselectivity or predict the outcome of reactions under different conditions. rsc.org

Conformational Analysis and Stereochemical Considerations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to the puckering of the azetidine (B1206935) ring and rotation around several single bonds.

Azetidine Ring Puckering: Unlike the more rigid five-membered pyrrolidine ring, the four-membered azetidine ring is less puckered and can exist in different conformations. nih.gov Computational studies can determine the preferred puckering geometry and the energy barrier to ring inversion.

Rotation around Single Bonds: There is rotational freedom around the N-C bond connecting the azetidine and pyrazole rings. A relaxed potential energy surface scan can be performed computationally to identify the most stable rotational isomers (rotamers) and the energy barriers separating them.

Conformational analysis typically involves a systematic search of the conformational space to identify all low-energy minima. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. This information is crucial for understanding how the molecule might bind to a biological target or how it will behave in solution. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerKey Dihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Predicted Population at 298 K
A (Global Minimum)175°0.0075%
B-65°1.1515%
C70°1.5010%

Prediction of Reactivity and Selectivity

Theoretical calculations can predict where and how a molecule is likely to react. This is achieved by analyzing various electronic descriptors derived from the calculated wavefunction.

Frontier Molecular Orbital (FMO) Theory: The spatial distribution of the HOMO and LUMO provides a clear picture of reactivity. For electrophilic attack, the reaction is likely to occur at the site where the HOMO is localized. For nucleophilic attack, the reaction will favor the site where the LUMO is localized. For this compound, the HOMO may be distributed over the pyrazole ring, while the LUMO might be concentrated around the C-Br bond, suggesting susceptibility to nucleophilic substitution at that position.

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP map highlights regions of positive and negative electrostatic potential. researchgate.net This map can predict sites for non-covalent interactions (like hydrogen bonding) and electrophilic/nucleophilic attack. The electron-rich pyrazole nitrogens would be predicted as sites for protonation or coordination to metal catalysts.

Calculated Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. These charges can indicate reactive sites. For example, a carbon atom with a significant positive charge would be a likely target for a nucleophile.

These predictive tools are particularly useful for planning synthetic modifications. For example, in designing cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), computational analysis can help predict the relative reactivity of the C-Br bond on the pyrazole ring and guide the choice of catalyst and reaction conditions.

Future Research Directions and Emerging Perspectives

Development of Novel and Highly Efficient Synthetic Routes for Analogues

While the synthesis of pyrazole (B372694) derivatives is a mature field, the focus for analogues of 1-(1-Boc-3-azetidinyl)-3-bromopyrazole is shifting towards greener, more efficient, and scalable methods. nih.gov Future research will likely concentrate on moving beyond traditional multi-step sequences to more sophisticated one-pot or tandem reactions. Methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, represent a promising frontier for generating diverse libraries of analogues. mdpi.com

Furthermore, the adoption of modern synthetic technologies is anticipated. Microwave-assisted organic synthesis (MAOS) and flow chemistry offer significant advantages in terms of reduced reaction times, improved yields, and enhanced safety profiles. mdpi.com For example, the cyclocondensation reactions typically used for pyrazole ring formation could be greatly accelerated and optimized under microwave irradiation. mdpi.com Similarly, phase-transfer catalysis presents an opportunity for milder and more efficient reaction conditions, particularly for N-alkylation steps in the synthesis of analogues. researchgate.net

Synthetic Approach Traditional Method Potential Future Direction Key Advantages
Core Assembly Stepwise cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govOne-pot multicomponent reactions (MCRs). mdpi.comIncreased efficiency, atom economy, and rapid generation of diversity.
Reaction Conditions Conventional heating, often requiring prolonged reaction times.Microwave-assisted synthesis; Flow chemistry. mdpi.comDrastically reduced reaction times, improved process control, scalability.
Catalysis Use of stoichiometric reagents or harsh catalysts.Development of novel nano-catalysts or biocatalysts.Greener processes, higher selectivity, milder conditions.
Derivatization Standard cross-coupling reactions on the bromopyrazole moiety.Photoredox catalysis for novel C-H functionalization.Access to previously inaccessible chemical space and milder reaction conditions.

Exploration of New Reactivity Patterns and Undiscovered Transformations

The reactivity of this compound is largely dictated by the bromine atom on the pyrazole ring, which serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future research should aim to uncover novel transformations that exploit the interplay between the pyrazole and azetidine (B1206935) rings.

One area of interest is the exploration of regioselective functionalization. While the bromine at the C3 position is the primary reactive site, developing protocols for direct C-H activation at other positions on the pyrazole ring could provide access to new isomers and substitution patterns that are currently difficult to obtain. Moreover, the azetidine ring, once deprotected, offers a secondary site for modification. Investigating cascade reactions that involve sequential or simultaneous functionalization of both the pyrazole and azetidine moieties could lead to the rapid construction of highly complex and three-dimensional scaffolds. The strained nature of the azetidine ring could also be harnessed in ring-opening reactions to generate novel acyclic or larger heterocyclic structures.

Integration into Fully Automated Synthesis Platforms

The demand for large, diverse libraries of novel compounds for high-throughput screening is a major driver in modern drug discovery. The integration of the synthesis of this compound analogues into fully automated platforms is a logical and critical next step. researchgate.net Automated synthesis can offer unparalleled precision, reproducibility, and throughput, enabling the rapid exploration of vast chemical space around this core scaffold.

Future efforts will likely involve the development of robust, solid-phase synthetic routes amenable to automation. This would involve anchoring a suitable precursor to a solid support, followed by sequential, robotically-controlled reaction, cleavage, and purification steps. Such platforms would facilitate the systematic modification of both the pyrazole and azetidine components, allowing for the creation of extensive libraries for screening against various biological targets. This approach not only accelerates the discovery process but also minimizes manual labor and exposure to potentially hazardous reagents.

Expanding Applications beyond Traditional Medicinal Chemistry Building Blocks

While its primary use is in medicinal chemistry, the unique electronic and structural features of the 1-(1-azetidinyl)-3-bromopyrazole scaffold suggest potential applications in other fields. nih.gov Pyrazole derivatives are known to have applications in agriculture, and future research could explore the development of novel pesticides or herbicides based on this scaffold, similar to the highly substituted 5-aminopyrazole insecticide, Fipronil. mdpi.com

In the realm of materials science, the pyrazole nucleus can act as a ligand for metal complexes. Analogues of this compound could be designed as components of novel metal-organic frameworks (MOFs) or as functional dyes and probes. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and the functional handles on the rest of the molecule could be used to tune the electronic properties or link the units into larger polymeric structures. Further investigation into the photophysical properties of these compounds could uncover applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Design of Next-Generation Hybrid Scaffolds

The concept of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful strategy in drug design to achieve improved potency, selectivity, or pharmacokinetic profiles. mdpi.com The 1-(1-azetidinyl)-3-bromopyrazole core is an ideal platform for creating next-generation hybrid scaffolds. researchgate.net

Future research will focus on strategically coupling this core with other privileged scaffolds known to interact with specific biological targets. For instance, combining it with fragments known to inhibit kinases, proteases, or ion channels could lead to the development of novel therapeutics with dual-action mechanisms. researchgate.netresearchgate.net The bromine atom provides a convenient attachment point for a wide range of other heterocyclic systems via cross-coupling reactions. The azetidine ring, after deprotection, can be acylated or alkylated with other bioactive moieties. This modular approach allows for the systematic design and synthesis of sophisticated hybrid molecules tailored to specific therapeutic needs.

Hybrid Scaffold Component Therapeutic Area Rationale for Hybridization
Quinoline/Quinazoline OncologyTarget kinases like VEGFR-2, EGFR. researchgate.net
Tetrazole VariousActs as a bioisostere for carboxylic acids, improving metabolic stability. mdpi.com
Indole VariousCore scaffold in many natural products and approved drugs.
Piperidine/Piperazine CNS DisordersCommon structural motifs in CNS-active drugs, can improve solubility and DMPK properties.
Sulfonamide Anti-inflammatory, OncologyKey pharmacophore in drugs like Celecoxib (a pyrazole-containing COX-2 inhibitor). nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, evolving it from a valuable building block into a central scaffold for next-generation therapeutics, advanced materials, and novel agrochemicals.

Q & A

Basic: What are the key synthetic strategies for 1-(1-Boc-3-azetidinyl)-3-bromopyrazole?

Answer:
Synthesis typically involves two primary steps:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the azetidine ring under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Coupling with 3-Bromopyrazole : The Boc-protected azetidine is coupled to 3-bromopyrazole via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if pre-functionalized with a boronic acid .
    Characterization relies on ¹H/¹³C NMR to confirm regioselectivity and X-ray crystallography to validate stereochemistry .

Basic: How is structural integrity confirmed for this compound?

Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br bond ~1.89 Å, typical for bromopyrazoles) .
  • NMR Spectroscopy : Boc group protons appear as singlet peaks at ~1.4 ppm; pyrazole protons show splitting patterns dependent on substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₇BrN₃O₂: ~326.04) .

Advanced: How to address contradictions in reported spectroscopic data for brominated pyrazoles?

Answer:

  • Cross-Validation : Use complementary techniques (e.g., IR for Boc group stability, NMR for regiochemistry) .
  • Solvent Effects : Compare NMR data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .
  • Impurity Analysis : Employ HPLC-MS to detect de-Boc byproducts or debromination artifacts .

Advanced: What methodologies optimize coupling efficiency in Boc-azetidine-pyrazole synthesis?

Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings; optimize ligand-to-metal ratios .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene improves palladium catalysis .
  • Temperature Control : Microwave-assisted synthesis (80–120°C) reduces reaction times and side products .

Basic: What are common impurities in this compound’s synthesis?

Answer:

  • De-Boc Byproduct : Detected via loss of tert-butyl signals in NMR .
  • Debrominated Pyrazole : Identified by HRMS (mass shift of −80 Da) or GC-MS .
  • Dimerization : Check for higher molecular weight peaks in MS (e.g., [2M+Na]⁺) .

Advanced: How to design reactivity studies for cross-coupling applications?

Answer:

  • Substrate Scope : Test reactivity with arylboronic acids (Suzuki), alkynes (Sonogashira), or alkenes (Heck) .
  • Computational Modeling : Use DFT to predict electrophilic/nucleophilic sites on the pyrazole ring .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy .

Basic: What safety protocols are critical for handling brominated pyrazoles?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate to prevent environmental release .

Advanced: How does the Boc group influence thermal/chemical stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Boc decomposition occurs at ~150–200°C; monitor mass loss .
  • Acid Sensitivity : Test stability in trifluoroacetic acid (TFA)/dichloromethane to assess Boc cleavage kinetics .

Basic: What analytical techniques differentiate regioisomers in bromopyrazole derivatives?

Answer:

  • NOESY NMR : Proximity of Boc-protected azetidine to pyrazole protons confirms substitution pattern .
  • X-ray Diffraction : Resolves spatial arrangement of bromine and Boc groups .

Advanced: How to reconcile divergent biological activity data in pyrazole derivatives?

Answer:

  • Dose-Response Curves : Test efficacy across concentrations (e.g., IC₅₀ for anticancer activity) .
  • Metabolic Stability : Use liver microsome assays to assess degradation vs. reported activity .
  • Crystallographic Studies : Correlate bioactivity with structural features (e.g., halogen bonding via Br···O interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.